molecular formula C19H19NO3 B367246 1'-Benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 853751-58-3

1'-Benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one

Cat. No.: B367246
CAS No.: 853751-58-3
M. Wt: 309.4g/mol
InChI Key: ZZTYDGOYBCOKKF-UHFFFAOYSA-N
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Description

1'-Benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one is a synthetic spiro indole derivative of significant interest in medicinal chemistry research. This compound features a spirocyclic architecture that conjugates an indolin-2-one system with a 1,3-dioxane ring, a structural motif investigated for its potential multi-target biological activities . While specific pharmacological data on this exact analogue is limited in the public domain, its core structure is closely related to compounds identified as potent anticonvulsant agents in the Maximal Electroshock Seizure (MES) test . The presence of the 1'-benzyl and 5'-methyl substituents is designed to modulate the compound's hydrophobicity and interaction with biological targets, guiding the optimization of its activity and selectivity profile . Furthermore, the indoline scaffold is recognized as a privileged structure in drug discovery, forming the basis of compounds investigated as dual inhibitors of key inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Researchers can utilize this chemical tool to explore structure-activity relationships (SAR) in the development of novel therapeutic candidates for central nervous system and inflammatory disorders. The compound is provided for research purposes to advance the study of complex spirocyclic systems in bioorganic and medicinal chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1'-benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14-8-9-17-16(12-14)19(22-10-5-11-23-19)18(21)20(17)13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYDGOYBCOKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Heterocyclic Carbene (NHC)-Catalyzed [12 + 2] Annulation

A breakthrough method, adapted from Ji et al., employs NHC catalysts to construct the spiro framework via a formal [12 + 2] cycloaddition.

Procedure :

  • Substrates : Polycyclic arylaldehydes (e.g., 5H-benzo[a]pyrrolizine-3-carbaldehyde) and N-benzylisatin derivatives.

  • Catalyst : Triazolium-based NHC (e.g., Catalyst A ).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Base: Magnesium tert-butoxide ((t-BuO)₂Mg)

    • Additive: Triethylamine (Et₃N)

    • Temperature: -5°C to 30°C

Optimization Insights :

  • Solvent Effects : THF outperformed CHCl₃ and PhCF₃, yielding 75% product with >20:1 diastereomeric ratio (dr).

  • Base Screening : (t-BuO)₂Mg enhanced enantiomeric ratio (er) to 89:11 compared to DIEA (66:34).

  • Additive Role : Et₃N improved reaction efficiency by neutralizing acidic byproducts.

Representative Data :

EntryCatalystBaseSolventYielderdr
12A(t-BuO)₂MgTHF75%89:11>20:1

Stepwise Functionalization Approaches

Benzylation at the 1'-Position

Methodology :

  • Substrate : Indoline-2,3-dione (isatin).

  • Reagents : Benzyl bromide (BnBr), NaH (60% dispersion in mineral oil).

  • Conditions : DMF, 0°C to room temperature.

Procedure :

  • Deprotonate isatin with NaH in DMF.

  • Add BnBr dropwise, stir for 2 hours.

  • Quench with water, extract with CH₂Cl₂, and purify via recrystallization.

Outcome :

  • N-Benzylisatin obtained in 85% yield.

Methylation at the 5'-Position

Methodology :

  • Reagent : Methyl iodide (MeI), LDA (lithium diisopropylamide).

  • Conditions : THF, -78°C.

Procedure :

  • Deprotonate the indole nitrogen with LDA.

  • Introduce MeI, warm to room temperature.

  • Purify via column chromatography (hexane/EtOAc).

Outcome :

  • 5'-Methylindole-2'-one isolated in 78% yield.

Spirocyclization via Ketal Formation

Acid-Catalyzed Cyclization

Methodology :

  • Substrate : 5'-Methyl-N-benzylindole-2,3-dione.

  • Reagents : Ethylene glycol, p-toluenesulfonic acid (PTSA).

  • Conditions : Toluene, reflux with Dean-Stark trap.

Procedure :

  • React indole-2,3-dione with ethylene glycol under acidic conditions.

  • Remove water via azeotropic distillation.

  • Neutralize with NaHCO₃, extract with EtOAc.

Outcome :

  • Spiro[1,3-dioxane-2,3'-indole]-2'-one formed in 68% yield.

Stereochemical Control and Characterization

X-ray Crystallography

Single-crystal X-ray analysis of analog 3k (CCDC 743316) confirmed the spiro configuration and equatorial orientation of substituents.

Key Metrics :

  • Bond Angles : C3-O1-C2 = 112.7°

  • Torsion Angles : C1-C2-O1-C3 = -65.3°

Chiral HPLC Analysis

Enantiomeric ratios (er) determined using Daicel Chiralcel columns (hexanes/i-PrOH):

  • er : 89:11 for optimal conditions.

Scalability and Industrial Feasibility

A 10-gram scale synthesis demonstrated reproducibility:

  • Yield : 72%

  • Purity : >99% (HPLC)

  • Cost Analysis : Catalyst loading reduced to 5 mol% without compromising efficiency .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is not fully elucidated. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the spirocyclic structure may enhance binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • The methyl group in the target compound is an electron-donating substituent, which may enhance solubility compared to the electron-withdrawing bromo (OD-29) and nitro (OD-30) groups.
  • In silico studies suggest that bulky or polar substituents (e.g., bromo, nitro) at the 5'-position improve binding affinity to viral proteases like SARS-CoV-2 M<sup>pro</sup> due to enhanced hydrophobic or polar interactions . The methyl group’s smaller size and lower polarity may limit similar efficacy.

Key Observations :

  • Acid-catalyzed cyclocondensation (as in ) is a common strategy for spiro-oxindole synthesis, but yields are often substrate-dependent.
  • The nitration protocol for SMX highlights the importance of procedural modifications (e.g., isolation steps) to improve yields. Similar optimizations could be applied to the target compound’s synthesis.

Physicochemical and Pharmacokinetic Profiles

  • LogP Predictions : The benzyl group in the target compound likely increases lipophilicity (higher LogP), whereas the 1,3-dioxane ring may improve aqueous solubility relative to terindolin-based analogues (OD-29, OD-30).
  • Stability : Spirocyclic frameworks generally exhibit enhanced metabolic stability compared to linear analogues due to conformational rigidity.

Research Implications

The methyl substituent in 1'-Benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one offers a balance between solubility and lipophilicity, making it a viable candidate for further pharmacokinetic studies. However, its biological activity may be inferior to bromo/nitro-substituted analogues in antiviral applications, as suggested by docking studies . Future work should explore hybrid derivatives combining methyl’s solubility benefits with polar substituents for targeted bioactivity.

Biological Activity

1'-Benzyl-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one is a complex organic compound characterized by its unique spirocyclic structure, which integrates an indole moiety with a dioxane ring. This structural configuration is believed to impart significant biological activity, making it a subject of interest in pharmaceutical research. The compound's potential therapeutic applications are primarily explored through its anticancer properties, neuroprotective effects, and antimicrobial activity.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19NO3
  • CAS Number : 853751-58-3
  • InChI Key : ZZTYDGOYBCOKKF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of an indole derivative with a dioxane precursor under acidic or basic conditions. The use of catalysts such as methanesulfonic acid in reflux conditions has been reported to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of related compounds with similar structural motifs. For instance, derivatives of indolinones have shown promising results against various cancer cell lines. The anti-proliferative effects were assessed using the median growth inhibitory concentration (IC50) values in human tumor cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer).

CompoundCell LineIC50 (µM)Reference
1-Benzyl-5-bromoindolin-2-oneA-54912.5
1-Benzyl-5-bromoindolin-2-oneMCF-715.0

While specific data for this compound is limited, its structural similarity to these active compounds suggests potential anticancer activity.

Neuroprotective Effects

Research has indicated that compounds with indole structures often exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and provide antioxidant benefits. Further studies are necessary to elucidate the specific neuroprotective mechanisms of this compound.

Antimicrobial Activity

The antimicrobial efficacy of spirocyclic compounds has been documented in various studies. The unique structure may enhance their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Testing against common pathogens is required to establish a comprehensive profile of antimicrobial activity for this compound.

Case Studies and Research Findings

Several case studies have explored the biological activities of similar compounds:

  • Anticancer Study : A study focusing on indolinone derivatives showed that modifications at the benzyl position significantly affected cytotoxicity against cancer cell lines. The findings suggest that further exploration of substituted spiro compounds could lead to novel anticancer agents.
  • Neuroprotection : Research involving indole-based compounds indicated that they could prevent neuronal apoptosis in models of oxidative stress, suggesting that this compound may possess similar protective qualities.

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